molecular formula C16H25BO3 B3049612 4-Isopropoxy-3-methylphenylboronic acid pinacol ester CAS No. 2121514-93-8

4-Isopropoxy-3-methylphenylboronic acid pinacol ester

Cat. No. B3049612
CAS RN: 2121514-93-8
M. Wt: 276.2
InChI Key: JOWLXECJBBZDOD-UHFFFAOYSA-N
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Description

“4-Isopropoxy-3-methylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C16H25BO3 . It is also known as 2-(3-isopropoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic esters like “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” is often achieved through Suzuki–Miyaura coupling . This process involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Chemical Reactions Analysis

Boronic esters like “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds, and they involve the transmetalation of an organoboron compound to a palladium complex .

Scientific Research Applications

Catalysis and Organic Synthesis

4-Isopropoxy-3-methylphenylboronic acid pinacol ester is significant in catalysis and organic synthesis. For example, it is used in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, leading to the formation of 1,3-diarylpropene derivatives with a phenolic hydroxyl group. This process involves a selective coupling reaction and is catalyzed using a hydrazone-palladium system (Watanabe et al., 2014). Additionally, these esters participate in the synthesis of mixed chromophore perfluorocyclobutyl copolymers, demonstrating their utility in creating high molecular weight polymers with superb thermal stability and processability (Neilson et al., 2007).

Phosphorescence Properties

A remarkable aspect of arylboronic esters is their phosphorescence properties. Studies have shown that simple arylboronic esters, like phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the general notion that phosphorescent organic molecules require heavy atoms for efficient generation of a triplet excited state (Shoji et al., 2017).

Polymer Science

In polymer science, these esters are involved in the synthesis of hyperbranched polythiophene with controlled branching, as demonstrated by the catalyst-transfer Suzuki–Miyaura coupling reaction of an AB2 monomer containing phenyl boronic acid pinacol ester (Segawa et al., 2013). Furthermore, the development of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization showcases the integration of phenylboronic acid ester into polymer backbones for controlled degradation (Cui et al., 2017).

Sensor Development

This compound plays a role in the development of highly sensitive fluorescent sensors for trace amounts of water, based on photo-induced electron transfer. Such applications demonstrate the versatility of arylboronic esters in creating advanced materials with specific detection capabilities (Miho et al., 2021).

Safety and Hazards

“4-Isopropoxy-3-methylphenylboronic acid pinacol ester” may cause skin and eye irritation, and it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and face thoroughly after handling .

Future Directions

The future directions of research on “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” and similar compounds may involve further exploration of their use in Suzuki–Miyaura coupling and other carbon-carbon bond-forming reactions . Additionally, the development of new synthetic methods and the study of the steric properties of boronic esters are areas of ongoing research .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-11(2)18-14-9-8-13(10-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWLXECJBBZDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136135
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-3-methylphenylboronic acid pinacol ester

CAS RN

2121514-93-8
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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